Methyl 4-bromo-2,5-dimethylfuran-3-carboxylate
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Overview
Description
Methyl 4-bromo-2,5-dimethylfuran-3-carboxylate: is an organic compound belonging to the class of furan derivatives. It is characterized by a furan ring substituted with bromine, methyl, and carboxylate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromo-2,5-dimethylfuran-3-carboxylate typically involves the bromination of 2,5-dimethylfuran followed by esterification. One common method includes the reaction of 2,5-dimethylfuran with bromine in the presence of a catalyst to introduce the bromine atom at the 4-position. This is followed by the esterification of the resulting brominated furan with methanol and a suitable acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-2,5-dimethylfuran-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products include azido, thiol, or amino derivatives.
Oxidation: Products include furanones or other oxidized furan derivatives.
Reduction: Products include the corresponding alcohols.
Scientific Research Applications
Methyl 4-bromo-2,5-dimethylfuran-3-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2,5-dimethylfuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and ester groups play crucial roles in its reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Methyl 2,5-dimethylfuran-3-carboxylate: Lacks the bromine atom, leading to different reactivity and applications.
Ethyl 4-bromo-2,5-dimethylfuran-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its physical and chemical properties.
Uniqueness: Methyl 4-bromo-2,5-dimethylfuran-3-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a candidate for developing new pharmaceuticals .
Biological Activity
Methyl 4-bromo-2,5-dimethylfuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the functionalization of furan derivatives through various chemical reactions, including palladium-catalyzed coupling reactions and esterification processes. These methods allow for the introduction of bromine and methyl groups at specific positions on the furan ring, which is crucial for enhancing biological activity.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of compounds related to this compound. For instance, derivatives have shown promising results against multi-drug resistant strains of bacteria such as Salmonella Typhi. The Minimum Inhibitory Concentration (MIC) values indicate that certain derivatives possess strong antibacterial activity, with some compounds achieving MIC values as low as 6.25 mg/mL. This suggests a potential application in treating infections caused by resistant bacterial strains.
Compound | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|
5a | 50 | 100 |
5b | 25 | 50 |
5c | 12.5 | 25 |
5d | 6.25 | 12.5 |
The compound identified as 5d demonstrated the highest antibacterial potency among the tested derivatives, indicating its potential as a lead compound for further development.
Enzyme Inhibition Studies
In addition to antibacterial activity, this compound has been evaluated for its inhibitory effects on various enzymes. One significant finding is its role as an inhibitor of alkaline phosphatase (ALP), with an IC50 value of approximately 1.469±0.02μM. This competitive inhibition suggests that the compound can effectively interfere with ALP's activity, which is critical in various physiological processes.
Molecular Docking Studies
Molecular docking studies have provided insights into the interactions between this compound and target proteins. The binding affinity was assessed using computational methods, revealing that this compound can form multiple hydrogen bonds with key amino acid residues in target proteins, enhancing its potential efficacy.
Binding Energy Analysis
The binding energy calculated during docking studies indicates a strong interaction between the compound and the target protein (PDB ID: 1EW2), with a binding energy of approximately −7.5648kcal mol. This high binding affinity correlates with the observed biological activities and supports further investigation into its therapeutic applications.
Case Studies and Research Findings
Several case studies have highlighted the biological activities of compounds derived from furan carboxylates:
- Antitumor Activity : Some derivatives have been tested for anticancer properties against human breast cancer cell lines (MCF-7 and SK-BR-3). The structure-activity relationship (SAR) analysis revealed that modifications in the furan ring significantly affect cytotoxicity and selectivity against cancer cells.
- Neuroprotective Effects : Other studies suggest that certain furan derivatives may exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
Properties
Molecular Formula |
C8H9BrO3 |
---|---|
Molecular Weight |
233.06 g/mol |
IUPAC Name |
methyl 4-bromo-2,5-dimethylfuran-3-carboxylate |
InChI |
InChI=1S/C8H9BrO3/c1-4-6(8(10)11-3)7(9)5(2)12-4/h1-3H3 |
InChI Key |
JAIPAAKMRNBXOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(O1)C)Br)C(=O)OC |
Origin of Product |
United States |
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